2-(4-Trifluoromethylbenzoyl)pyridine
Overview
Description
2-(4-Trifluoromethylbenzoyl)pyridine is a chemical compound with the molecular formula C13H8F3NO . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 2-(4-Trifluoromethylbenzoyl)pyridine, is an important research field due to their extensive applications in various areas . The synthesis methods generally involve reactions based on pyridine rings, cyclization, and cycloaddition reactions .
Molecular Structure Analysis
The molecular structure of 2-(4-Trifluoromethylbenzoyl)pyridine includes a pyridine ring and a trifluoromethyl group. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Scientific Research Applications
Fluorescent Probes for Mercury Ion : A study demonstrated the use of 2-(4-Trifluoromethylbenzoyl)pyridine in the synthesis of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines, which are efficient fluorescent probes for detecting mercury ion in acetonitrile and buffered aqueous solutions (Shao et al., 2011).
Copper(I) Imidazol-2-ylidene Complexes : Research has shown that pyridine-N-functionalized carbene ligands, including derivatives of 2-(4-Trifluoromethylbenzoyl)pyridine, enable the isolation and structural characterization of copper(I) imidazol-2-ylidene complexes (Tulloch et al., 2001).
Versatile Terpyridine Analogues : A study focused on 2,6-bis(pyrazolyl)pyridines and related ligands, which offer potential applications in biological sensing. These compounds, including variants of 2-(4-Trifluoromethylbenzoyl)pyridine, exhibit unusual spin-state transitions in iron complexes (Halcrow, 2005).
N-heterocyclic Carbene Ligands : Another study reports the synthesis of 2H-imidazo[1,5-a]pyridin-4-ium bromides from 2-(4-Trifluoromethylbenzoyl)pyridine. These serve as precursors for a new class of N-heterocyclic carbene ligands, influencing the coordination sphere of carbene-bound metals (Burstein et al., 2005).
Synthesis of Novel Polyimides : Novel polyimides derived from derivatives of 2-(4-Trifluoromethylbenzoyl)pyridine exhibit good thermal stability, mechanical properties, and low dielectric constants, suggesting their use in advanced material applications (Wang et al., 2006).
DNA Binding Agents : Bis-2-(pyridyl)-1H-benzimidazoles, related to 2-(4-Trifluoromethylbenzoyl)pyridine, show AT-specific DNA binding, important for understanding DNA interactions and potential therapeutic applications (Chaudhuri et al., 2007).
Trifluoroacetylation of Arenes : The compound has been used in the trifluoroacetylation of arenes under Friedel-Crafts conditions, leading to the formation of trifluoromethyl aryl ketones (Keumi et al., 1990).
Safety And Hazards
Future Directions
properties
IUPAC Name |
pyridin-2-yl-[4-(trifluoromethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO/c14-13(15,16)10-6-4-9(5-7-10)12(18)11-3-1-2-8-17-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSQHGJNKQUFQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559068 | |
Record name | (Pyridin-2-yl)[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Trifluoromethylbenzoyl)pyridine | |
CAS RN |
122377-19-9 | |
Record name | (Pyridin-2-yl)[4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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